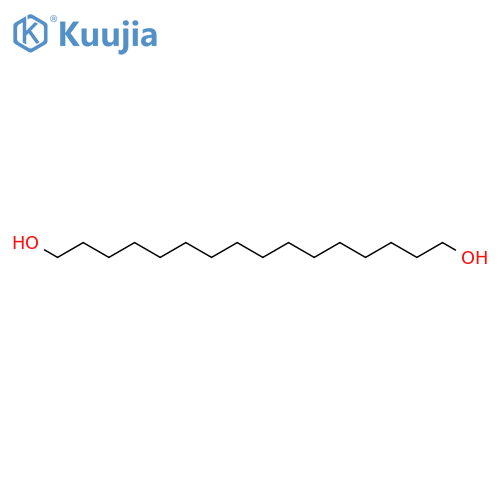Cas no 7735-42-4 (1,16-Hexadecanediol)

1,16-Hexadecanediol structure
商品名:1,16-Hexadecanediol
1,16-Hexadecanediol 化学的及び物理的性質
名前と識別子
-
- 1,16-hexadecanediol
- 1,16-Hexydecanediol
- Hexadecane-1,16-diol
- 1,16-Dihydroxyhexadecane
- Hexadecamethylene Glycol
- GJBXIPOYHVMPQJ-UHFFFAOYSA-N
- 1,16 Hexadecandiol
- 1,16-hexadecane-diol
- KSC205A7B
- QSPL 082
- SBB071703
- Urea, compounded with 1,
- UNII-Z799LHM79S
- CHEBI:195244
- A904674
- alpha,omega-hexadecanediol
- AMY37896
- MFCD00002821
- C16H34O2
- hexadecan-1,16-diol
- 7735-42-4
- 23079-20-1
- NS00037911
- AKOS015856534
- DTXSID7064788
- EINECS 231-794-9
- 1,16-Hexadecanediol, 97%
- H0552
- Urea, compounded with 1,16-hexadecanediol
- T72930
- SCHEMBL318857
- FT-0606055
- Z799LHM79S
- AS-57115
- SY051530
- CS-0158377
- CHEMBL448715
- DA-48981
- 1,16-Hexadecanediol
-
- MDL: MFCD00002821
- インチ: 1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
- InChIKey: GJBXIPOYHVMPQJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 258.25600
- どういたいしつりょう: 258.255880323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 15
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 40.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.8878 (rough estimate)
- ゆうかいてん: 90.0 to 94.0 deg-C
- ふってん: 200°C/4mmHg(lit.)
- 屈折率: 1.4760 (estimate)
- PSA: 40.46000
- LogP: 4.43240
1,16-Hexadecanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM342438-1g |
1,16-Hexadecanediol |
7735-42-4 | 95%+ | 1g |
$92 | 2023-02-01 | |
| Chemenu | CM342438-250mg |
1,16-Hexadecanediol |
7735-42-4 | 95%+ | 250mg |
$79 | 2022-09-29 | |
| eNovation Chemicals LLC | Y1007748-5g |
1,16-HEXADECANEDIOL |
7735-42-4 | 95% | 5g |
$300 | 2024-06-05 | |
| Key Organics Ltd | AS-57115-5G |
hexadecane-1,16-diol |
7735-42-4 | >95% | 5g |
£297.00 | 2025-02-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QX998-1g |
1,16-Hexadecanediol |
7735-42-4 | 95.0%(GC) | 1g |
¥1247.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QX998-200mg |
1,16-Hexadecanediol |
7735-42-4 | 95.0%(GC) | 200mg |
¥409.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0552-1G |
1,16-Hexadecanediol |
7735-42-4 | >95.0%(GC) | 1g |
¥440.00 | 2024-04-15 | |
| abcr | AB136589-1 g |
1,16-Hexadecanediol; 95% |
7735-42-4 | 1g |
€179.70 | 2022-03-25 | ||
| eNovation Chemicals LLC | Y1007748-5g |
1,16-HEXADECANEDIOL |
7735-42-4 | 95% | 5g |
$300 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229017-250mg |
1,16-Hexadecanediol |
7735-42-4 | 98% | 250mg |
¥100.00 | 2024-07-28 |
1,16-Hexadecanediol サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:7735-42-4)
注文番号:SFD2037
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7735-42-4)1,16-Hexanedecanediol
注文番号:LE7508
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:57
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7735-42-4)1,16-十六烷二醇
注文番号:LE26882252
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:59
価格 ($):discuss personally
1,16-Hexadecanediol 関連文献
-
Neville Boden,Richard J. Bushby,Andrew N. Cammidge,Ahmed El-Mansoury,Philip S. Martin,Zhibao Lu J. Mater. Chem. 1999 9 1391
-
2. Microbiological oxidation of long-chain aliphatic compounds. Part II. Branched-chain alkanesD. F. Jones J. Chem. Soc. C 1968 2809
-
Jesse V. Gavette,Kang-Da Zhang,Dariush Ajami,Julius Rebek Org. Biomol. Chem. 2014 12 6561
-
Kunal S. Mali,Nicholas Pearce,Steven De Feyter,Neil R. Champness Chem. Soc. Rev. 2017 46 2520
-
Grégory Lecollinet,Rachel Auzély-Velty,Thierry Benvegnu,Daniel Plusquellec,Grégory Lecollinet,Grahame Mackenzie,John W. Goodby Chem. Commun. 1998 1571
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:7735-42-4)1,16-HEXADECANEDIOL

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:7735-42-4)1,16-Hexadecanediol

清らかである:99%/99%/99%
はかる:25.0g/50.0g/100.0g
価格 ($):168.0/322.0/634.0









